2-Amino-2-(quinolin-4-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(quinolin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C11H12N2O It is known for its unique structure, which includes both an amino group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(quinolin-4-yl)ethan-1-ol typically involves the reaction of quinoline derivatives with amino alcohols. One common method is the reaction of 4-chloroquinoline with 2-aminoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(quinolin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, imine derivatives, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
2-Amino-2-(quinolin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Amino-2-(quinolin-4-yl)ethan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and quinoline groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Lacks the ethan-1-ol group, making it less versatile in certain reactions.
4-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.
Quinoline-2-carboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical behavior.
Uniqueness
2-Amino-2-(quinolin-4-yl)ethan-1-ol is unique due to the presence of both an amino group and a quinoline moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-amino-2-quinolin-4-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-10(7-14)8-5-6-13-11-4-2-1-3-9(8)11/h1-6,10,14H,7,12H2 |
InChI Key |
HPWXTBTUEOHWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(CO)N |
Origin of Product |
United States |
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